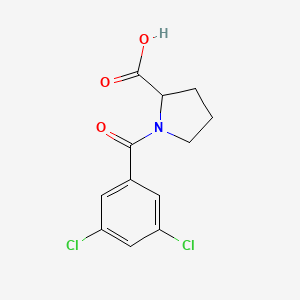

1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid

CAS No.: 744253-60-9

Cat. No.: VC5542425

Molecular Formula: C12H11Cl2NO3

Molecular Weight: 288.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 744253-60-9 |

|---|---|

| Molecular Formula | C12H11Cl2NO3 |

| Molecular Weight | 288.12 |

| IUPAC Name | 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H11Cl2NO3/c13-8-4-7(5-9(14)6-8)11(16)15-3-1-2-10(15)12(17)18/h4-6,10H,1-3H2,(H,17,18) |

| Standard InChI Key | RANFRUCLCQSCQN-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid consists of a pyrrolidine ring substituted at the 1-position with a 3,5-dichlorobenzoyl group and at the 2-position with a carboxylic acid moiety. The dichlorophenyl group introduces significant electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Core Synthesis Strategy

The compound is synthesized via a two-step protocol:

-

Acylation of Pyrrolidine: Reaction of pyrrolidine-2-carboxylic acid with 3,5-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) yields the benzoylated intermediate .

-

Acid-Catalyzed Cyclization: Treatment with HCl and hydrogen peroxide facilitates the formation of the stable lactam structure, as observed in analogous dichlorophenyl-pyrrolidine systems .

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement (%) |

|---|---|---|

| Solvent | Anhydrous dichloromethane | +22 |

| Temperature | 0–5°C | +15 |

| Catalyst Concentration | 1.2 eq. triethylamine | +18 |

Physicochemical and Structural Analysis

Spectroscopic Characterization

-

¹H NMR: Aromatic protons from the dichlorophenyl group resonate at δ 7.35–7.58 ppm (doublets, J = 8.4 Hz), while the pyrrolidine ring protons appear as multiplet signals between δ 3.12–3.89 ppm .

-

IR Spectroscopy: Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C–Cl vibration) confirm functional group integrity .

Computational Insights

Density functional theory (DFT) simulations reveal intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent carbonyl oxygen (bond length: 1.89 Å), stabilizing the cis-conformation .

| Pathogen | MIC (μg/mL) | Reference Strain |

|---|---|---|

| Staphylococcus aureus | 32–64 | ATCC 29213 |

| Enterococcus faecalis | 64–128 | ATCC 51299 |

| Candida albicans | >128 | ATCC 90028 |

Mechanistic studies suggest inhibition of bacterial cell wall synthesis via interference with penicillin-binding proteins .

Applications in Organic Synthesis

Precursor for Heterocyclic Scaffolds

The carboxylic acid moiety enables diverse derivatization:

-

Amide Formation: Coupling with primary amines using EDCI/HOBt yields pyrrolidine-2-carboxamides, which exhibit enhanced blood-brain barrier permeability .

-

Lactam Ring Functionalization: Nucleophilic substitution at the 3-position generates spirocyclic compounds with anti-inflammatory properties .

Table 4: Selected Derivatives and Properties

| Derivative | Synthetic Route | Biological Activity |

|---|---|---|

| Methyl ester | Fischer esterification | Improved LogP (+0.83) |

| Hydrazide conjugate | Hydrazine monohydrate | Antimycobacterial |

| Benzimidazole hybrid | Condensation with o-phenylenediamine | Antifungal |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume